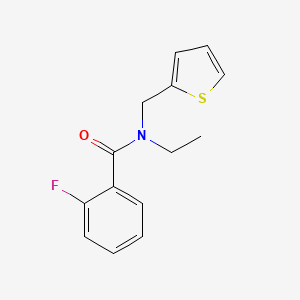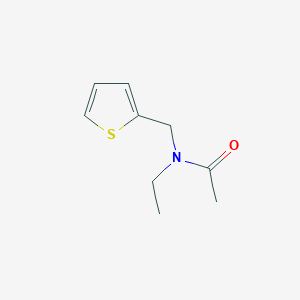![molecular formula C13H22N2O2 B7515311 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)
1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one, also known as EPP or Nootropyl, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1964 by Romanian chemist Corneliu E. Giurgea. EPP is a white crystalline powder that is soluble in water and has a molecular weight of 269.4 g/mol. It is widely used to improve cognitive function and memory, and has been studied extensively for its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one is not fully understood, but it is believed to modulate the activity of neurotransmitters in the brain. 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one is thought to enhance the release of acetylcholine, a neurotransmitter that is important for learning and memory. It may also modulate the activity of glutamate, an excitatory neurotransmitter that is involved in many cognitive processes.
Biochemical and Physiological Effects
1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase cerebral blood flow and glucose metabolism in the brain, which may contribute to its cognitive-enhancing effects. 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has also been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
実験室実験の利点と制限
1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has several advantages for use in lab experiments. It is a well-established compound that is readily available and easy to synthesize. It has been extensively studied and has a well-characterized pharmacological profile. However, 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one also has some limitations. It has a relatively short half-life and may require multiple doses to achieve therapeutic effects. It may also have side effects, such as gastrointestinal disturbances and headaches.
将来の方向性
There are several potential future directions for research on 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one. One area of interest is its potential to treat neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to have neuroprotective effects and may help to slow or prevent the progression of these disorders. Another area of interest is its potential to enhance cognitive function in healthy individuals. 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one may be useful for improving memory, attention, and other cognitive processes. Finally, there is interest in developing new analogs of 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one that may have improved pharmacological properties and fewer side effects.
合成法
1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one is synthesized from 2-oxo-pyrrolidine and 2-ethylpiperidine. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a solvent, such as ethanol or water. The resulting product is purified by recrystallization or chromatography. The synthesis method is well-established and has been optimized for high yield and purity.
科学的研究の応用
1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function and memory in both healthy individuals and those with cognitive impairments. 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has also been studied for its potential to treat a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-11-6-3-4-9-15(11)13(17)10-14-8-5-7-12(14)16/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAQCUYNCMSWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)


![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)


![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)

![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)